molecular formula C17H16O4 B1324917 methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate CAS No. 952182-99-9

methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Cat. No. B1324917
M. Wt: 284.31 g/mol
InChI Key: MOGKNGBKMKLEPU-UHFFFAOYSA-N
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Description

“Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate” is a chemical compound with the molecular formula C17H16O4 and a molecular weight of 284.31 . It’s also known as "Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarboxylate" .


Molecular Structure Analysis

The molecular structure of “methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate” is based on a 1,5-benzodioxepin core, which is a seven-membered ring fused to a benzene ring . The benzene ring is substituted at the 4-position with a benzoate ester group .


Physical And Chemical Properties Analysis

“Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.

Scientific Research Applications

Chemical and Spectroscopic Properties

A study by Rosnati & Marchi (1962) in "Tetrahedron" investigated the chemical and spectroscopic properties of compounds related to methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, providing insights into their chemical structure and behavior under various conditions (Rosnati & Marchi, 1962).

Biological Properties and Synthesis Methods

Damez, Labrosse, Lhoste, & Sinou (2001) in "ChemInform" highlighted the synthesis of analogs of 3,4-dihydro-2H-1,5-benzodioxepine, noting their interesting biological properties, such as adrenergic stimulant and bronchial dilator activities (Damez et al., 2001).

Conformational Analysis

Archer, Claret, & Hayman (1971) in "Journal of The Chemical Society B: Physical Organic" performed conformational analysis of 3,4-dihydro-2H-1,5-benzodioxepin derivatives, which is essential for understanding the physical and chemical behavior of related compounds (Archer, Claret, & Hayman, 1971).

Glycolic Acid Oxidase Inhibition

A study by Williams et al. (1983) in "Journal of medicinal chemistry" investigated the inhibition of glycolic acid oxidase by derivatives of 3,4-dihydro-2H-1,5-benzodioxepin, which could have implications in various biological processes (Williams et al., 1983).

Aldose Reductase Inhibitory Effects

Research by Sever et al. (2020) in "Bioorganic chemistry" explored the inhibitory effects of 3,4-dihydro-2H-1,5-benzodioxepin derivatives on aldose reductase, an enzyme involved in diabetic complications, highlighting the potential therapeutic applications of these compounds (Sever et al., 2020).

Anti-Juvenile Hormone Activity

Yamada, Maeda, Masumoto, Inagaki, & Furuta (2016) in "Journal of pesticide science" studied the anti-juvenile hormone activities of benzodioxepin derivatives, indicating their potential use in controlling insect development and reproduction (Yamada et al., 2016).

Novel Synthesis Routes

Salimbeni, Manghisi, & Arnone (1988) in "Journal of Heterocyclic Chemistry" presented a novel synthesis route for 2,3-dihydro-1,4-benzodioxepin compounds, which could be valuable for developing new pharmaceuticals and research compounds (Salimbeni et al., 1988).

Serotonin S2-Receptor-Blocking Activity

Sugihara et al. (1987) in "Chemical & pharmaceutical bulletin" investigated the serotonin S2-receptor-blocking activity of benzodioxepin-3-ols, contributing to the understanding of these compounds in neurological applications (Sugihara et al., 1987).

properties

IUPAC Name

methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-17(18)13-5-3-12(4-6-13)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGKNGBKMKLEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199438
Record name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

CAS RN

952182-99-9
Record name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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